

# Cyanogen Bromide (BrCN): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Cyanogen bromide	
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#### **Abstract**

**Cyanogen bromide** (BrCN) is a highly reactive and toxic pseudohalogen that serves as a valuable reagent in organic and biochemistry. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in protein chemistry and drug development. Detailed experimental protocols for its principal uses are provided, alongside essential safety and handling information.

## **Chemical Structure and Properties**

**Cyanogen bromide** is an inorganic compound with a linear molecular geometry. The carbon atom is triple-bonded to the nitrogen atom and single-bonded to the bromine atom (Br-C≡N).[1] This arrangement results in a polar molecule due to the difference in electronegativity between the nitrogen and bromine atoms.[1] The electron density is shifted towards the more electronegative bromine and nitrogen atoms, rendering the carbon atom unusually electrophilic and susceptible to nucleophilic attack.[1]

### **Physicochemical Properties**

**Cyanogen bromide** is a colorless to white crystalline solid with a sharp, penetrating odor.[2] It is volatile and soluble in water and polar organic solvents.[1] However, it is gradually decomposed by water and rapidly by acids to release toxic hydrogen cyanide and hydrogen



bromide gas.[2] It is unstable unless kept dry and pure and can undergo exothermic trimerization to cyanuric bromide, especially in the presence of impurities like bromine, metal salts, acids, or bases. For this reason, brownish samples should be avoided.[1]

Property	Value	Reference(s)
Molecular Formula	CBrN	[2]
Molar Mass	105.92 g/mol	[2]
Appearance	Colorless to white crystalline solid	[2]
Odor	Penetrating	[2]
Melting Point	50-53 °C	[1]
Boiling Point	61-62 °C	[1]
Density	2.015 g/cm <sup>3</sup>	[1]
Solubility	Soluble in water, alcohol, ether	[1]
Vapor Pressure	98.8 mmHg at 25 °C	

### **Structural and Spectroscopic Data**

The linear structure of BrCN has been confirmed by spectroscopic methods.



Parameter	Value	Reference(s)
Molecular Geometry	Linear	[1]
C-Br Bond Length	1.79 Å	
C≡N Bond Length	1.16 Å	_
Bond Angle (Br-C-N)	180°	_
IR Absorption (Gas Phase)	v1 (C-Br stretch): 576 cm <sup>-1</sup> v2 (bending): 342 cm <sup>-1</sup> v3 (C≡N stretch): 2198 cm <sup>-1</sup>	[3]
<sup>13</sup> C NMR	A single resonance is expected for the carbon atom.	[4]
Mass Spectrum (EI)	Major peaks at m/z 105 and 107 (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes), and 79.	[2]

# **Synthesis of Cyanogen Bromide**

**Cyanogen bromide** can be prepared through the oxidation of an alkali metal cyanide with bromine. The reaction proceeds in two steps, with the intermediate formation of cyanogen  $((CN)_2).[1]$ 

$$2 \text{ NaCN} + \text{Br}_2 \rightarrow (\text{CN})_2 + 2 \text{ NaBr} (\text{CN})_2 + \text{Br}_2 \rightarrow 2 \text{ BrCN}[1]$$

A newer patented method allows for the in-situ generation of **cyanogen bromide** by reacting cyanide and bromide ions in the presence of hypochlorite at a controlled pH and temperature.

## **Experimental Protocol: Laboratory Synthesis**

Caution: This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a gas mask, due to the extreme toxicity of **cyanogen bromide** and the potential for hydrogen cyanide evolution.

Materials:



- Sodium cyanide (NaCN)
- Bromine (Br<sub>2</sub>)
- Water
- Ice-salt bath
- Round-bottomed flask with a stirrer, dropping funnel, and distillation setup

#### Procedure:

- In a two-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-salt bath, add 320 mL of bromine and 150 mL of water.
- With vigorous stirring, slowly add a solution of 420 g of sodium cyanide in 850 mL of water at
  a rate of approximately one drop per second. The temperature of the reaction mixture should
  be maintained below 20°C to minimize side reactions.
- Continue the addition until the brown color of bromine no longer disappears upon the addition of the cyanide solution.
- Gently warm the reaction flask to distill the cyanogen bromide. The vapors should be
  passed through a drying tube containing calcium chloride and collected in a receiving flask
  cooled in an ice-salt bath.
- The product is a snow-white crystalline solid. The yield is typically around 90%.

# **Chemical Reactions and Applications**

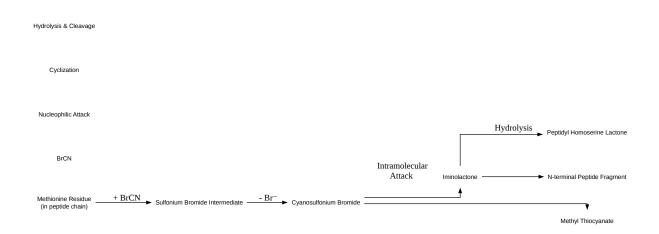
**Cyanogen bromide** is a versatile reagent in both biochemistry and organic synthesis. Its reactivity stems from the electrophilic nature of the carbon atom.

### **Protein Cleavage at Methionine Residues**

One of the most significant applications of BrCN is the specific cleavage of peptide bonds at the C-terminal side of methionine residues.[1] This reaction is fundamental in protein sequencing and proteomics.



Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the electrophilic carbon of BrCN. This is followed by an intramolecular cyclization to form a five-membered iminolactone ring, which is then hydrolyzed, leading to the cleavage of the peptide bond and the formation of a peptidyl homoserine lactone.



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Caption: Mechanism of BrCN-mediated cleavage of a peptide bond at a methionine residue.

#### Materials:

- Protein sample (1-10 mg)
- Cyanogen bromide (CNBr)
- 70% (v/v) formic acid
- Microcentrifuge tubes
- Lyophilizer

#### Procedure:

 Dissolve the protein sample in 70% formic acid to a concentration of 1-10 mg/mL in a microcentrifuge tube. The acidic environment denatures the protein, making the methionine residues accessible.



- Add solid CNBr to the protein solution. A 50- to 100-fold molar excess of CNBr over the total number of methionine residues is recommended for complete cleavage.
- Incubate the reaction mixture in the dark at room temperature for 16-24 hours. The reaction is light-sensitive.
- After the incubation, terminate the reaction by diluting the mixture with 5-10 volumes of deionized water and immediately freezing it.
- Lyophilize the sample to remove the formic acid and excess CNBr. The resulting peptide fragments are now ready for further analysis, such as mass spectrometry or Edman degradation.

### **Protein Immobilization for Affinity Chromatography**

BrCN is widely used to activate hydroxyl-containing supports, such as agarose (Sepharose), for the covalent immobilization of proteins and other ligands containing primary amino groups. This is a common method for preparing affinity chromatography media.

Mechanism: **Cyanogen bromide** reacts with the hydroxyl groups on the agarose matrix to form reactive cyanate esters and imidocarbonates. These activated groups then react with primary amines on the ligand (e.g., a protein) to form a stable covalent bond.

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Caption: Workflow for protein immobilization on CNBr-activated agarose.

Materials:

CNBr-activated Sepharose



- 1 mM HCl
- Coupling buffer (e.g., 0.1 M NaHCO<sub>3</sub>, 0.5 M NaCl, pH 8.3)
- Protein/ligand solution (in coupling buffer, free of other primary amines like Tris)
- Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
- Wash buffers (e.g., alternating high and low pH buffers)
- Sintered glass funnel

#### Procedure:

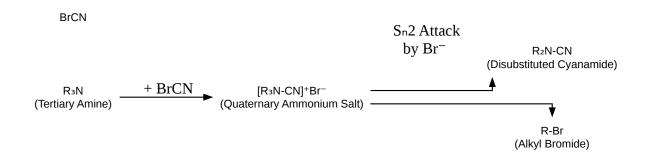
- Resin Swelling and Washing: Weigh the required amount of dry CNBr-activated Sepharose
  (1 g swells to approximately 3.5 mL).[5] Suspend the resin in 1 mM HCl and allow it to swell
  for 15-30 minutes. Wash the swollen resin on a sintered glass funnel with several volumes of
  1 mM HCl, followed by the coupling buffer.[5]
- Coupling: Prepare the protein or ligand solution in the coupling buffer. Quickly transfer the washed and activated resin to the protein solution. Gently mix the suspension overnight at 4°C or for 2-4 hours at room temperature.
- Blocking: After the coupling reaction, collect the resin by filtration and wash it with coupling buffer to remove unbound ligand. Resuspend the resin in blocking buffer and incubate for at least 2 hours at room temperature or overnight at 4°C to block any remaining active groups.
- Final Washing: Wash the resin with alternating cycles of a high pH buffer (e.g., coupling buffer) and a low pH buffer (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) to remove noncovalently bound protein.
- Storage: The prepared affinity medium can be stored in a suitable buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

#### The von Braun Reaction

In organic synthesis, the von Braun reaction utilizes **cyanogen bromide** to react with tertiary amines, resulting in a disubstituted cyanamide and an alkyl bromide.[6]



Mechanism: The reaction proceeds via two successive nucleophilic substitutions. The tertiary amine first acts as a nucleophile, attacking the **cyanogen bromide** and displacing the bromide ion to form a quaternary ammonium salt.[7] The bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the nitrogen, leading to the formation of the cyanamide and an alkyl bromide.[7]



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Caption: The von Braun reaction of a tertiary amine with **cyanogen bromide**.

# Safety, Toxicity, and Handling

**Cyanogen bromide** is extremely toxic and corrosive.[8] Exposure can be fatal through inhalation, ingestion, or skin absorption.[8] It is crucial to handle this compound with extreme caution in a well-ventilated chemical fume hood, using appropriate personal protective equipment.

**Toxicity Data** 

Parameter	Value	Species	Reference(s)
LD50 (oral)	25-50 mg/kg	Rat	[9]
LC50 (inhalation)	39.3 ppm (male), 52.7 ppm (female)	Rat	[9]
Human Exposure	0.4 mg/L fatal after 10 minutes	Human	[9]



### **Handling and Storage**

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical splash goggles.[8] A full-face respirator with an appropriate cartridge may be necessary.[8]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and locked poison room, away from moisture, acids, and oxidizing agents.[8] Storage at 2-8°C is recommended for extended shelf life.[1]
- Incompatibilities: Avoid contact with acids, water, and strong oxidizing agents. Contact with acids liberates highly toxic hydrogen cyanide gas.[5]

### **Spill and Waste Management**

- Spills: In case of a spill, evacuate the area immediately. Do not use water directly on the spilled material as it will release toxic gas.[3] Collect the solid material carefully and place it in a sealed container for hazardous waste disposal.[3] The spill area can be decontaminated with a solution of sodium hydroxide and bleach.[1]
- Deactivation and Disposal: The recommended method for deactivating cyanogen bromide
  is to use an aqueous solution of sodium hydroxide and sodium hypochlorite (bleach).[1] The
  alkali hydroxide hydrolyzes BrCN to cyanide and bromide, and the hypochlorite then oxidizes
  the cyanide to the less toxic cyanate ion.[1] This reaction is highly exothermic and can be
  explosive, so it must be performed with caution. All waste materials should be disposed of as
  hazardous waste according to local, state, and federal regulations.[10]

### Conclusion

**Cyanogen bromide** is a powerful and versatile chemical tool for researchers in chemistry and biology. Its ability to specifically cleave proteins at methionine residues and to activate polysaccharide matrices for ligand immobilization has made it indispensable in protein chemistry. Its utility in organic synthesis, particularly in the von Braun reaction, further highlights its importance. However, its extreme toxicity necessitates strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research setting.



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